molecular formula C26H30N4O7S B2375760 4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688060-05-1

4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No.: B2375760
CAS No.: 688060-05-1
M. Wt: 542.61
InChI Key: RNQBISJZTASVGW-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin-8-one core modified with a sulfanyl-linked carbamoylmethyl group and a butanamide tail. Key structural features include:

  • Sulfanyl substituent: A thioether bridge at position 6, connected to a carbamoylmethyl group. The carbamoyl moiety is substituted with a 2-methoxyethyl chain, enhancing hydrophilicity and hydrogen-bonding capacity .
  • Butanamide tail: At position 7, a four-carbon chain terminates in an amide bond linked to a 4-methoxyphenylmethyl group, which may influence membrane permeability and target selectivity .

The compound’s design reflects optimization for balanced pharmacokinetic properties, with the 2-methoxyethyl group improving solubility and the 4-methoxyphenylmethyl moiety contributing to lipophilic interactions.

Properties

IUPAC Name

4-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O7S/c1-34-11-9-27-24(32)15-38-26-29-20-13-22-21(36-16-37-22)12-19(20)25(33)30(26)10-3-4-23(31)28-14-17-5-7-18(35-2)8-6-17/h5-8,12-13H,3-4,9-11,14-16H2,1-2H3,(H,27,32)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBISJZTASVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC=C(C=C4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly its antioxidant and anticancer properties.

Chemical Structure

The molecular structure of the compound includes a quinazoline core with various substituents that enhance its biological activity. The presence of the methoxy and carbamoyl groups is significant in determining its interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that derivatives related to the quinazoline structure exhibit notable antioxidant properties. For instance, compounds similar to this compound showed effective scavenging of DPPH radicals, surpassing ascorbic acid in potency by approximately 1.35-fold . This suggests that the compound may mitigate oxidative stress in biological systems.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxicity against human glioblastoma U-87 and MDA-MB-231 triple-negative breast cancer cell lines. The MTT assay results indicated that the compound's efficacy was higher against U-87 cells compared to MDA-MB-231 cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
U-87 (Glioblastoma)19.6
MDA-MB-231 (Breast)>20

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

  • Radical Scavenging : The presence of functional groups capable of donating hydrogen atoms contributes to its antioxidant properties.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

In a comparative study involving various quinazoline derivatives, it was found that those with bulky substituents displayed enhanced activity against glioblastoma cells. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

Example Case Study

One study synthesized a series of quinazoline derivatives and tested their effects on glioblastoma cells. Among them, a derivative structurally similar to our compound exhibited an IC50 value significantly lower than others tested, underscoring the potential for targeted modifications to enhance activity .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide exhibit a range of biological activities:

  • Anticancer Activity :
    • Quinazoline derivatives have demonstrated significant anticancer properties against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation in human cervix carcinoma (HeLa cells) with IC50 values indicating potent activity .
  • Antimicrobial Properties :
    • Compounds containing quinazoline structures are reported to possess antimicrobial activities. They have been evaluated for their effectiveness against bacteria and fungi, showing promising results in inhibiting growth .
  • Anticonvulsant Effects :
    • Some derivatives have been investigated for their anticonvulsant properties, demonstrating efficacy in animal models . This aspect highlights their potential in treating neurological disorders.

Therapeutic Implications

Given its diverse biological activities, the compound could serve as a lead structure for developing new therapeutics targeting cancer and infectious diseases. The incorporation of specific substituents can be tailored to enhance selectivity and potency against particular biological targets.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • A study on a derivative with a quinazoline core showed significant inhibition of tumor growth in xenograft models .
  • Another investigation reported on the antimicrobial efficacy of related compounds against resistant bacterial strains .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 ValueReference
Quinazoline Derivative AAnticancer (HeLa)0.644 µM
Quinazoline Derivative BAntimicrobial (E. coli)29.48 µM
Quinazoline Derivative CAnticonvulsant (Animal Model)Not Reported

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are widely studied for their diverse biological activities, including kinase inhibition and anticancer properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name / ID Key Structural Variations Physicochemical Properties Bioactivity Insights
Target Compound 2-Methoxyethyl carbamoyl; 4-methoxyphenylmethyl amide LogP: ~3.2; PSA: 120 Ų Predicted kinase inhibition (e.g., BTK, MMP-9)
4-[6-{[2-(Cyclohexylamino)-2-oxoethyl]sulfanyl}-... () Cyclohexylamino carbamoyl substituent LogP: ~3.8; PSA: 105 Ų Enhanced lipophilicity; potential CNS penetration
N-[(Furan-2-yl)methyl]-2-{[7-(3-{... () Furan-2-ylmethyl amide tail LogP: ~2.9; PSA: 130 Ų Improved solubility; altered target selectivity
6-[6-({[(Butan-2-yl)carbamoyl]methyl}sulfanyl)-... () Butan-2-yl carbamoyl; 3,4-dimethoxyphenethyl amide LogP: ~3.5; PSA: 115 Ų Moderate CYP450 inhibition; higher metabolic stability

Key Findings :

Structural Impact on Solubility: The 2-methoxyethyl carbamoyl group in the target compound reduces LogP compared to the cyclohexylamino analog (LogP 3.2 vs. 3.8), favoring aqueous solubility . Substitution with a furan-2-ylmethyl amide () further lowers LogP (2.9) due to the polar heterocycle.

Bioactivity Correlations :

  • Compounds with similar quinazoline cores and sulfanyl linkages (e.g., ) cluster together in hierarchical bioactivity profiling, suggesting shared targets such as tyrosine kinases or metalloproteinases .
  • The 4-methoxyphenylmethyl group in the target compound may enhance binding to hydrophobic pockets in proteins like p38 MAPK, as inferred from ligand-based virtual screening studies .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes analogous to , involving tert-butyl carbamate deprotection and amide coupling. Modifications in the carbamoyl/amide regions require tailored reagents (e.g., 2-methoxyethyl isocyanate) .

Computational Predictions :

  • SwissSimilarity analysis () identifies the target compound’s closest analogs as those with dioxolo-quinazoline scaffolds and sulfanyl-carbamoyl side chains. These analogs show overlapping molecular docking scores against inflammatory targets like IRAK-4 .
  • Maximal common subgraph algorithms () highlight conserved functional groups (e.g., dioxolo rings, sulfanyl bridges) as critical for maintaining bioactivity across analogs.

Research Implications and Limitations

  • Strengths : The target compound’s balanced physicochemical profile positions it as a lead candidate for inflammatory or oncological applications. Structural comparisons validate its design rationale.
  • Limitations: Limited empirical data on in vivo efficacy and toxicity necessitate further validation.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sulfanyl group addition to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates with >95% purity .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, quinazoline protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~681.7) and fragmentation patterns .
  • FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H/C-S bonds at 600–700 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry of the dioxoloquinazoline core if crystalline derivatives are obtainable .

Basic: How can researchers evaluate the compound’s biological activity in preliminary assays?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorescence-based substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .

Advanced: How can computational modeling predict the compound’s reactivity and guide synthetic modifications?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • Molecular Docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize substituents enhancing binding .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.2) and cytochrome P450 interactions to optimize pharmacokinetics .

Q. Example Workflow :

Optimize quinazoline core geometry using Gaussian02.

Perform docking with AutoDock Vina to predict binding modes.

Modify substituents (e.g., methoxy → trifluoromethyl) based on ΔG calculations .

Advanced: How should conflicting bioactivity data across structural analogs be resolved?

Answer:
Case Study : Discrepancies in IC₅₀ values for analogs with 4-methoxyphenyl vs. 3,4-dimethoxyphenyl groups :

Comparative SAR Analysis :

SubstituentIC₅₀ (µM)Target
4-OCH₃8.2EGFR
3,4-OCH₃22.4EGFR
Interpretation: Steric hindrance from 3-OCH₃ reduces binding .

In Silico Mutagenesis : Simulate residue-specific interactions (e.g., T790M mutation in EGFR) to validate selectivity .

Crystallographic Validation : Co-crystallize analogs with targets to resolve binding ambiguities .

Advanced: What role do functional groups play in modulating the compound’s stability under physiological conditions?

Answer:

  • Sulfanyl Group (-S-) : Prone to oxidation; stabilize with antioxidants (e.g., BHT) in formulation buffers .
  • Methoxy Groups (-OCH₃) : Enhance metabolic stability by resisting CYP450-mediated demethylation .
  • Amide Bonds : Susceptible to proteolysis; incorporate methylene spacers (e.g., -CH₂-) to reduce cleavage .

Q. Experimental Validation :

  • Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor degradation via HPLC .

Basic: What strategies ensure compound stability during storage and handling?

Answer:

  • Storage Conditions : -20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Lyophilization : Freeze-dry in 5% mannitol for long-term stability (>2 years) .
  • Quality Control : Monthly HPLC checks (retention time ±0.2 min) to detect degradation .

Advanced: How can researchers design receptor interaction studies to elucidate mechanisms of action?

Answer:

  • SPR-Based Binding Assays : Immobilize target proteins (e.g., PARP-1) on sensor chips; measure association/dissociation rates at 25–37°C .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation temperatures .
  • CRISPR Knockout Models : Validate specificity using EGFR-/- or PARP-/- cell lines .

Advanced: What methodologies enable efficient synthesis of derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Parallel Synthesis : Use automated liquid handlers to vary substituents (e.g., alkyl, aryl) on the quinazoline core .
  • Click Chemistry : Introduce triazole or oxadiazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
  • Late-Stage Functionalization : C-H activation at the 6-position of quinazoline using Pd catalysts .

Advanced: How can advanced analytical techniques resolve impurities in scaled-up synthesis?

Answer:

  • LC-MS/MS : Identify impurities (e.g., de-sulfanylated byproduct at m/z 553.6) and trace their origin to incomplete coupling steps .
  • Preparative SFC : Separate enantiomers using supercritical CO₂ with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) to reduce impurity levels below 0.1% .

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